(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-chloro-2-methoxyphenyl)methanone

Description

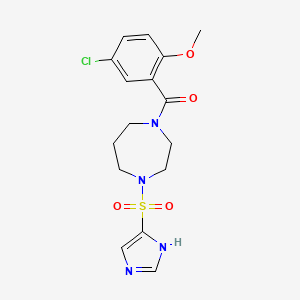

The compound "(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-chloro-2-methoxyphenyl)methanone" features a 1H-imidazole core substituted at position 4 with a sulfonyl group linked to a 1,4-diazepane ring. The diazepane moiety is further connected to a 5-chloro-2-methoxyphenyl ketone group. However, direct studies on this compound are absent in the provided evidence; thus, comparisons rely on structurally related analogs.

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O4S/c1-25-14-4-3-12(17)9-13(14)16(22)20-5-2-6-21(8-7-20)26(23,24)15-10-18-11-19-15/h3-4,9-11H,2,5-8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJQTKDLZCKNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-chloro-2-methoxyphenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and diazepane intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and methanone derivatives. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to ensure consistent production. Quality control measures such as chromatography and spectroscopy are essential to monitor the product’s purity and composition.

Chemical Reactions Analysis

Types of Reactions

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-chloro-2-methoxyphenyl)methanone: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-chloro-2-methoxyphenyl)methanone: has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-chloro-2-methoxyphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The diazepane moiety may interact with receptor proteins, modulating their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

Target Compound

- Heterocycles : 1H-imidazole (5-membered) fused to 1,4-diazepane (7-membered).

- Key Groups : Sulfonyl at imidazole-C4, 5-chloro-2-methoxyphenyl ketone.

Analog 1: 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ()

- Heterocycles : 5-nitroimidazole (5-membered).

- Key Groups : Nitro at C5, chloromethylphenyl at C3.

- Synthesis: Chlorination of [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol using SOCl₂ .

Analog 2: Triazole Derivatives ()

- Heterocycles : 1,2,4-triazole (5-membered) with sulfonylphenyl.

- Key Groups: Phenylsulfonyl at C4, difluorophenyl, and phenylethanone.

- Synthesis : α-halogenated ketone reaction with triazole-sodium ethoxide .

- Bioactivity : Triazoles (e.g., fluconazole) are antifungals; sulfonyl groups may enhance target binding .

Substituent Effects

| Feature | Target Compound | 5-Nitroimidazole Analog | Triazole Derivative |

|---|---|---|---|

| Electron-Withdrawing Groups | Sulfonyl (imidazole), chloro (phenyl) | Nitro (imidazole), chloromethyl (aryl) | Sulfonyl (phenyl), difluoro (phenyl) |

| Aromatic Substituents | 5-Chloro-2-methoxyphenyl | Methyl (imidazole), chloromethylphenyl | Phenyl, difluorophenyl |

| Ring Flexibility | High (7-membered diazepane) | Low (rigid imidazole) | Moderate (triazole with phenyl linkage) |

Research Findings and Inferred Bioactivity

Antimicrobial Potential

- Nitroimidazole Analog : Nitro groups are redox-active, enabling disruption of microbial DNA .

- Triazole Derivative : Sulfonyl and triazole groups may target fungal cytochrome P450 enzymes .

- Target Compound : The lack of a nitro group reduces redox activity but introduces chloro and methoxy groups, which may enhance lipophilicity and membrane penetration. The diazepane ring could improve metabolic stability compared to smaller heterocycles.

Pharmacokinetic Considerations

- Sulfonyl Group : Enhances solubility and hydrogen-bonding capacity, critical for bioavailability.

Data Table: Structural and Functional Comparison

Biological Activity

The compound (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-chloro-2-methoxyphenyl)methanone is a complex organic molecule that integrates multiple pharmacologically relevant structural motifs, including an imidazole ring, a diazepane moiety, and a chloro-substituted methoxyphenyl group. This unique combination suggests potential for diverse biological activities, which are critical for drug development and therapeutic applications.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 392.45 g/mol. The presence of functional groups such as sulfonyl and methanone enhances its reactivity and interaction with biological targets. The structural features can be summarized in the following table:

| Component | Structure/Description |

|---|---|

| Imidazole Ring | Contributes to biological activity via receptor interactions. |

| Diazepane Moiety | Provides flexibility and potential for binding to various targets. |

| Chloro-Methoxyphenyl Group | Enhances lipophilicity and may influence pharmacokinetics. |

Pharmacological Properties

Research indicates that compounds containing imidazole and diazepane structures often exhibit significant pharmacological properties, including:

- Antimicrobial Activity : The imidazole ring is known for its antimicrobial properties, making this compound a candidate for treating infections.

- Anticancer Potential : Structural analogs have shown activity against various cancer cell lines, indicating that this compound may also possess anticancer properties.

- Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor for certain enzymes, which is beneficial in designing drugs targeting metabolic pathways.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of structurally similar compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that compounds with an imidazole moiety exhibited significant cytotoxicity, with IC50 values in the low micromolar range. This suggests that the compound may also inhibit tumor growth through apoptosis induction.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that derivatives of imidazole exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural frameworks showed minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against Staphylococcus aureus and Escherichia coli.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Target Interaction : The imidazole ring can interact with various biological receptors or enzymes, modulating their activity.

- Metabolic Pathway Modulation : The sulfonamide group may inhibit specific metabolic pathways crucial for pathogen survival or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been shown to induce oxidative stress in target cells, leading to cell death.

Q & A

Q. Why might purity metrics (HPLC/GC-MS) contradict biological activity data?

- Methodological Answer : Investigate batch-to-batch variability in stereochemical purity (e.g., diazepane conformers) using chiral HPLC. Test separated enantiomers individually in bioassays .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.